2,2-Dimethyl-3-[(4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid
Description
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
2,2-dimethyl-3-[(4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O3/c1-7-4-5-15-8(6-7)9-10(11(13)14)12(9,2)3/h7-10H,4-6H2,1-3H3,(H,13,14)/t7-,8?,9?,10?/m0/s1 |
InChI Key |
DMJMOLKIANIRIN-KJTVYLTBSA-N |
Isomeric SMILES |
C[C@H]1CCOC(C1)C2C(C2(C)C)C(=O)O |
Canonical SMILES |
CC1CCOC(C1)C2C(C2(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Dichlorovinyl Cyclopropane Carboxylic Acid Intermediate
A well-documented method for synthesizing (±)-2,2-dimethyl-3-chloroethynylcyclopropane-1-carboxylic acid , a close analog, involves the use of (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane-1-carboxylic acid as a starting material. The process includes:
- Refluxing the dichlorovinyl cyclopropane carboxylic acid with a lower aliphatic alcohol (methanol, ethanol, or tert-butanol) and a deacidification agent (sodium hydroxide or potassium hydroxide).
- The molar ratio of deacidification agent to cyclopropane acid is maintained between 3.0 to 4.0:1.
- Reaction times range from 4 to 12 hours under reflux conditions.
- After reaction completion, the mixture is cooled, and solids (e.g., potassium or sodium chloride) are removed by vacuum filtration.
- The filtrate is concentrated by rotary evaporation to yield a reddish-brown viscous oil.
- Acidification to pH 2–3 with dilute hydrochloric acid precipitates the product as a yellowish-brown organic phase.
- Cooling the organic phase at -5 to -15 °C induces crystallization of the crude product.
- Final purification is achieved by recrystallization from a mixed solvent system of toluene and petroleum ether (volume ratio 1:4.5 to 1:5.5).
This method is characterized by high yield, low cost, and simplified reaction steps due to the direct use of the dichlorovinyl acid instead of esters, avoiding ester hydrolysis steps.
Cyclopropanation via Ylide-Mediated Methods
For cyclopropane derivatives with heterocyclic substituents, such as pyrimidinyl groups, a novel cyclopropanation approach involves:
- Palladium-catalyzed conjugate addition of potassium vinyltrifluoroborate to vinyl-substituted heterocycles.
- Subsequent cyclopropanation using nitrogen ylides derived from tert-butyl bromoacetate and DABCO (1,4-diazabicyclo[2.2.2]octane).
- This method allows for efficient synthesis of trans-cyclopropane carboxylic acid derivatives with good yields (~58% over 3 steps).
- Chiral resolution is achieved by forming diastereomeric salts with chiral amines such as (S)-1-(1-naphthyl)ethylamine or (+)-abietylamine, followed by recrystallization to enhance enantiomeric excess (up to 98.8% ee).
- The carboxylic acid is obtained after breaking the amine salt and purification.
Ester Hydrolysis and Acidification Techniques
Another common approach involves preparing cyclopropyl carboxylic acid esters followed by hydrolysis and acidification:
- Cyclopropyl carboxylic acid esters are synthesized via acyl azide intermediates or other cyclopropanation routes.
- After ester formation, hydrolysis is carried out under acidic or basic conditions.
- The acidified product is extracted and purified by solvent extraction (e.g., ethyl acetate) and washing.
- Basification and re-extraction steps improve purity and yield.
- This method is exemplified in the preparation of substituted cyclopropylamines and related acids, with yields often exceeding 90% and high stereochemical purity.
Comparative Data Table of Preparation Methods
Summary of Key Research Findings
- The direct conversion of dichlorovinyl cyclopropane carboxylic acid to the chloroethynyl derivative under reflux with alcohol and base is a practical, cost-effective method with simplified steps and good yields.
- Ylide-mediated cyclopropanation offers an efficient synthetic route for cyclopropane carboxylic acids bearing heterocyclic substituents, with the advantage of facile chiral resolution through salt formation and recrystallization.
- Traditional ester hydrolysis and acidification remain reliable for preparing cyclopropane carboxylic acids, especially when starting from esters or acyl azide intermediates, with high yields and stereochemical control.
- Purification techniques such as recrystallization from mixed solvents and chiral salt recrystallization are essential for obtaining high-purity products with desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-[(4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2,2-Dimethyl-3-[(4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-[(4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes or other biomolecules. The oxane ring and carboxylic acid group contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
The compound belongs to a broader class of cyclopropane carboxylic acids, which differ in substituents and stereochemistry. Key analogs include:
Table 1: Structural Comparison of Cyclopropane Carboxylic Acid Derivatives
Key Observations :
- Stereochemistry : The (4S)-configuration of the target compound enhances enantiomeric purity, critical for bioactivity in pyrethroids, whereas racemic analogs (e.g., Compound A) show reduced efficacy due to inactive enantiomers .
- Substituent Effects : The methyloxane group in the target compound improves lipid solubility and metabolic stability compared to the methoxycarbonyl group in Compound B or the aromatic chlorophenyl group in Compound C .
Physicochemical Properties
The methyloxane substituent increases molecular weight (MW ≈ 228 g/mol) compared to simpler analogs like Compound C (MW ≈ 200 g/mol).
Table 2: Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~228 g/mol | ~228 g/mol | ~172 g/mol | ~200 g/mol |
| Solubility | Moderate in DCM/MeOH | Similar to target | High in polar solvents | Low in water |
| Stability | High (oxane ring resists hydrolysis) | Moderate (racemic) | Low (ester hydrolysis) | Moderate (aromatic stability) |
Biological Activity
2,2-Dimethyl-3-[(4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid, also known by its CAS number 1604687-25-3, is a compound of significant interest due to its potential biological activities, particularly in the context of plant physiology and ethylene biosynthesis inhibition. This article explores the compound's biological activity, synthesizing findings from various research studies.
The molecular formula of this compound is with a molecular weight of approximately 212.29 g/mol. The compound is characterized by its cyclopropane structure, which contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.29 g/mol |
| CAS Number | 1604687-25-3 |
Ethylene Biosynthesis Inhibition
One of the primary biological activities associated with cyclopropane carboxylic acids, including this compound, is their role as inhibitors of ethylene biosynthesis in plants. Ethylene is a crucial plant hormone involved in various physiological processes such as fruit ripening and senescence.
Research indicates that derivatives of cyclopropane carboxylic acids can effectively inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is pivotal in ethylene production. In silico studies have demonstrated that this compound exhibits strong binding affinity to ACO enzymes, suggesting its potential as a natural growth regulator in agricultural applications .
Case Studies and Research Findings
- In Silico Studies : Molecular docking analyses have shown that this compound binds effectively to ACO enzymes from Arabidopsis thaliana, indicating its potential as a competitive inhibitor. The binding constants observed suggest that it may outperform known inhibitors like methylcyclopropane in certain contexts .
- Impact on Fruit Quality : Studies involving the application of cyclopropane carboxylic acid derivatives have reported improvements in fruit quality by delaying ripening processes. For instance, treatment with these compounds has been linked to reduced softening and improved shelf life of various fruits .
- Phytotoxicity Assessments : While the primary focus has been on ethylene inhibition, some studies have also assessed the phytotoxic effects of cyclopropane derivatives. Preliminary results indicate that at certain concentrations, these compounds may exhibit phytotoxicity towards specific plant species, necessitating further investigation into their safe application in agricultural practices .
Comparative Analysis of Cyclopropane Derivatives
The following table summarizes the binding affinities and biological activities of various cyclopropane carboxylic acid derivatives compared to this compound:
| Compound | Binding Affinity (ΔG kcal/mol) | Biological Activity |
|---|---|---|
| 2,2-Dimethyl-3-[(4S)-4-methyloxan-2-yl]c.a. | -6.5 | Strong ACO inhibitor |
| (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | Effective ethylene inhibitor |
| Methylcyclopropane | -3.1 | Weaker ACO inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
